Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- -

Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-

Catalog Number: EVT-6169313
CAS Number:
Molecular Formula: C20H25FN2O3
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, also known as lomerizine, is a synthetic organic compound that has been the subject of extensive scientific investigation. [, , , ] It belongs to the class of compounds known as benzylpiperazine derivatives, which are characterized by a piperazine ring substituted with a benzyl group. [] Lomerizine has primarily been studied for its potential therapeutic applications due to its interactions with various biological targets, including calcium channels and sigma receptors. [, , , ]

Synthesis Analysis

The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been achieved through several different synthetic routes. One approach involves a multi-step process beginning with the readily available bis(4-fluorophenyl)methanone. [] This method allows for the efficient production of lomerizine, making it suitable for large-scale preparation. [] Another method utilizes radiolabeled precursors to synthesize carbon-14 labeled 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride. This particular synthesis is crucial for metabolic fate studies. []

Molecular Structure Analysis

1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine possesses a distinct molecular structure characterized by a central piperazine ring. This ring is substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a 2,3,4-trimethoxybenzyl group. The molecule can exist in different polymorphic forms, as evidenced by the identification of two distinct polymorphs – Form I and Form II. [] These polymorphs differ in their molecular conformations and exhibit variations in their hydrogen bonding patterns, which consequently influence their physical and chemical properties, such as infrared spectra, thermal behavior, and moisture absorption characteristics. []

Metabolism and Excretion

Following oral administration in rats, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine undergoes extensive biotransformation, resulting in minimal excretion of the unchanged drug in urine, feces, or bile. [] The primary metabolic pathways involved include O-demethylation of the methoxy groups on the trimethoxybenzyl moiety, N-dealkylation at both the 1 and 4 positions of the piperazine ring, and hydroxylation at the 5-position of the 2,3,4-trimethoxyphenyl ring. [] The metabolites are then distributed to various tissues and ultimately excreted. [, , , ] The specific metabolic profile and excretion patterns can vary depending on factors such as sex, with male rats exhibiting higher plasma levels of certain metabolites and biliary excretion profiles compared to females. []

Mechanism of Action

The mechanism of action of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine is multifaceted and involves interactions with various biological targets. [] One of its primary mechanisms is the inhibition of calcium influx into cells, a property that classifies it as a calcium channel blocker. [, , , ] This action is particularly significant in vascular smooth muscle cells, where it leads to vasorelaxation. [, , ] Furthermore, lomerizine exhibits a higher affinity for cerebral arteries, suggesting a potential for selective vasodilatory effects in the brain. [] Additionally, KB-2796 demonstrated interaction with sigma receptors, specifically in the gastric mucosa, contributing to its potential anti-ulcer effects in experimental models. []

Physical and Chemical Properties Analysis

1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine exists as a dihydrochloride salt. [] The physical and chemical properties of the compound, particularly in its different polymorphic forms, have been studied extensively. [] Differences in hydrogen bond lengths between forms I and II contribute to variations in their infrared spectra and thermal behavior. [] Form II, with its susceptibility to changes in molecular composition at varying humidity levels, proves less suitable for pharmaceutical applications compared to the more stable Form I. []

Applications
  • Cerebral Vasodilation: Lomerizine has been investigated as a potential therapeutic agent for cerebral vasospasm due to its ability to inhibit the contractile responses of cerebral arteries to various stimuli, including potassium, prostaglandin F2α, and serotonin. [, , ]
  • Neurogenic Inflammation: Studies suggest that KB-2796 can inhibit neurogenic inflammation, possibly by preventing the release of neuropeptides from nerve endings. [] This finding highlights its potential in treating conditions characterized by neurogenic inflammation.
  • Platelet Function Inhibition: Research indicates that KB-2796 can inhibit platelet function, potentially by reducing the leakage of ADP and ATP from erythrocytes. [] This property suggests a potential role in preventing thrombosis.
  • Hemorheology: Studies show that lomerizine can improve hemorheological parameters by inhibiting erythrocyte crenation, thus reducing blood viscosity and improving blood filterability, particularly under ischemic conditions. [] This effect may be beneficial in treating conditions associated with impaired blood flow.

1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796)

Compound Description: KB-2796 is a novel calcium channel blocker that has been investigated for its potential therapeutic effects in various conditions, including cerebral vasospasm, ischemic brain injury, and hypertension. Studies have shown that KB-2796 exhibits vasodilatory effects, inhibits platelet aggregation, and reduces plasma extravasation. [, , , , , , , ]

Relevance: KB-2796 shares a very similar structure with the target compound, 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine. Both compounds feature a piperazine ring substituted at the 1- and 4-positions. KB-2796 possesses a bis(4-fluorophenyl)methyl group at the 1-position, while the target compound has a single 4-fluorophenyl group. Additionally, KB-2796 has a 2,3,4-trimethoxybenzyl group at the 4-position, whereas the target compound has a 3,4,5-trimethoxybenzyl group. These minor differences in the substituent positions and the presence of an additional 4-fluorophenyl group in KB-2796 constitute the structural variations between the two compounds. [, , , , , , , , ]

1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Compound Description: This compound was identified during a screening for novel platelet-activating factor (PAF) antagonists and displayed both in vitro and in vivo PAF-antagonistic activities. []

Relevance: This compound shares the core structure of 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine with a 3,4,5-trimethoxybenzyl group attached to the piperazine ring at the 4-position. The difference lies in the substituent at the 1-position. This structural similarity suggests that modifications at the 1-position of the piperazine ring can lead to compounds with PAF-antagonistic activities. []

1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (1b)

Compound Description: This compound is a derivative of 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, where the benzyl group at the 4-position of the piperazine ring is replaced by a benzoyl group. Similar to its parent compound, it also showed in vitro and in vivo PAF-antagonistic activities. []

Relevance: This compound exhibits structural similarity to 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine through its 3,4,5-trimethoxybenzoyl group attached to the piperazine ring. The variation in the linker between the trimethoxyphenyl moiety and the piperazine ring (benzoyl vs. benzyl) and the different substituent at the 1-position are the key structural differences. This highlights the impact of subtle modifications on the piperazine ring on the PAF-antagonistic activity. []

1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (2g)

Compound Description: This compound emerged as one of the most potent PAF antagonists during a study that explored modifications on the structure of 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. []

1-[bis(4-fluorophenyl)methyl]-4-(3,4-dimethoxy-2-hydroxybenzyl)piperazine (M2)

Compound Description: M2 is a metabolite of KB-2796 identified in rat milk. It is formed by O-demethylation of one of the methoxy groups in the trimethoxybenzyl moiety of KB-2796. []

Relevance: This compound represents a structural modification of KB-2796, which itself is closely related to the target compound. The presence of a hydroxyl group instead of a methoxy group on the benzyl substituent distinguishes this metabolite. This structural change is relevant in understanding the metabolic pathway of KB-2796 and its potential biological activity. []

Bis(4-fluorophenyl)methylpiperazine (M6)

Compound Description: M6 is a major metabolite of KB-2796 found in various rat tissues after multiple oral administrations. It is formed by N-dealkylation at the 4-position of the piperazine ring of KB-2796. [, ]

Relevance: This metabolite showcases a significant structural simplification compared to the target compound and KB-2796. The absence of the trimethoxybenzyl group highlights the metabolic cleavage that occurs at the 4-position of the piperazine ring. [, ]

4,4'-Difluorobenzophenone (M10)

Compound Description: M10 is another major metabolite of KB-2796 identified in various rat tissues, including the lung and brain. It is formed through a combination of N-dealkylation and oxidative cleavage of the piperazine ring in KB-2796. [, , ]

Relevance: This metabolite demonstrates a further breakdown of the KB-2796 structure, losing the piperazine ring entirely. It provides insights into the metabolic fate of KB-2796 and the potential for the formation of smaller, pharmacologically active fragments. [, , ]

4-Methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate (KB-5492)

Compound Description: KB-5492 is a novel anti-ulcer agent and a specific sigma receptor ligand. It exhibits gastroprotective effects and stimulates gastric alkaline secretion. These effects are suggested to be mediated through interactions with sigma receptors in the gastric mucosa. [, ]

1-(4-Fluorophenyl)piperazine

Relevance: This compound represents a core structural fragment of the target compound, 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The only difference is the absence of the 3,4,5-trimethoxybenzyl group at the 4-position of the piperazine ring. This simple structure highlights the importance of the 1-(4-fluorophenyl)piperazine moiety in the design and synthesis of compounds with potential pharmacological activities. []

Properties

Product Name

Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-

IUPAC Name

1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H25FN2O3/c1-24-18-12-15(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

KKCOGNFFBYOKMA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.